3-(4-Chlorophenyl)Piperidine Hydrochloride
Overview
Description
3-(4-Chlorophenyl)Piperidine Hydrochloride is a chemical compound with the molecular formula C11H14ClN·HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and features a chlorophenyl group attached to the piperidine ring
Mechanism of Action
Target of Action
The primary target of 3-(4-Chlorophenyl)Piperidine Hydrochloride is the Histamine H3 receptor . This receptor plays a crucial role in the regulation of histamine synthesis and release .
Mode of Action
This compound acts as an antagonist/inverse agonist at the Histamine H3 receptor . This means it binds to the receptor and reduces its activity, leading to an increase in histamine synthesis and release .
Biochemical Pathways
By blocking the Histamine H3 receptor, this compound enhances the activity of histaminergic neurons . This leads to increased communication to neurons in brain regions important for sleep and wakefulness .
Result of Action
The result of this compound’s action is an increase in wakefulness and alertness . This is due to the increased histamine levels in the brain, which promote communication with important brain regions for sleep and wakefulness .
Biochemical Analysis
Biochemical Properties
3-(4-Chlorophenyl)Piperidine Hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine H3 receptors, acting as an antagonist/inverse agonist . This interaction is crucial as it influences the release of neurotransmitters such as histamine, acetylcholine, and norepinephrine, thereby affecting various physiological processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with histamine H3 receptors can lead to changes in intracellular cAMP levels, which in turn affects gene expression and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an antagonist/inverse agonist at histamine H3 receptors, which are G-protein-coupled receptors. This binding inhibits the receptor’s activity, leading to a decrease in the release of histamine and other neurotransmitters . Furthermore, it can modulate the activity of various enzymes involved in neurotransmitter synthesis and degradation, thereby influencing overall neurotransmitter levels in the brain.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that its effects on cellular function can vary, with some cells showing adaptive responses to prolonged exposure . These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have minimal adverse effects and can modulate neurotransmitter levels effectively . At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity. These dosage-dependent effects are critical for determining the therapeutic window and safety margins for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can be transported to different compartments, where it interacts with specific biomolecules to exert its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can localize to specific compartments within the cell, such as the cytoplasm and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)Piperidine Hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent. One common method includes the reduction of 4-chlorobenzaldehyde to 4-chlorobenzyl alcohol, followed by its conversion to 4-chlorobenzyl chloride. This intermediate then undergoes a nucleophilic substitution reaction with piperidine to form 3-(4-Chlorophenyl)Piperidine, which is subsequently converted to its hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chlorophenyl)Piperidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted piperidines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Chlorophenyl)Piperidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
4-(4-Chlorophenyl)-4-hydroxypiperidine: A related compound with similar structural features but different functional groups.
4-(4-Chlorobenzoyl)piperidine: Another derivative with a benzoyl group instead of a piperidine ring.
1-(3,5-Dichlorophenyl)piperazine: A compound with a similar piperazine ring structure but different substituents.
Uniqueness: 3-(4-Chlorophenyl)Piperidine Hydrochloride is unique due to its specific substitution pattern and its ability to interact with histamine H3 receptors. This makes it a valuable compound for research into neurological and pharmacological applications .
Properties
IUPAC Name |
3-(4-chlorophenyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJNVLLKCGOSQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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